Dihydroabietyl phthalate

Description

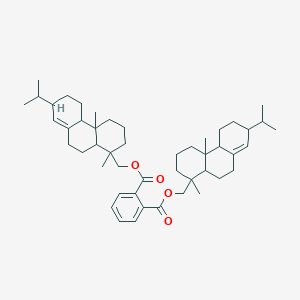

Dihydroabietyl phthalate is a specialized phthalate ester derived from hydrogenated abietyl alcohol (a resin acid derivative) and phthalic anhydride. Its structure combines a partially hydrogenated abietyl moiety with the phthalate backbone, resulting in a high-boiling, chemically stable compound. Key applications include its use as a fluxing agent in solder and brazing processes, where its thermal stability and low reactivity with metals are critical . Unlike conventional short-chain phthalates (e.g., dimethyl or diethyl phthalates), this compound is tailored for industrial applications requiring resistance to degradation at elevated temperatures.

Properties

CAS No. |

26760-71-4 |

|---|---|

Molecular Formula |

C48H70O4 |

Molecular Weight |

711.1 g/mol |

IUPAC Name |

bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl)methyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C48H70O4/c1-31(2)33-15-19-39-35(27-33)17-21-41-45(5,23-11-25-47(39,41)7)29-51-43(49)37-13-9-10-14-38(37)44(50)52-30-46(6)24-12-26-48(8)40-20-16-34(32(3)4)28-36(40)18-22-42(46)48/h9-10,13-14,27-28,31-34,39-42H,11-12,15-26,29-30H2,1-8H3 |

InChI Key |

XWLUOSGZFMLRHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)COC(=O)C4=CC=CC=C4C(=O)OCC5(CCCC6(C5CCC7=CC(CCC76)C(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroabietyl phthalate is synthesized through the esterification of dihydroabietyl alcohol with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Dihydroabietyl phthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation reactions are carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Formation of this compound derivatives with hydroxyl groups.

Reduction: Production of dihydroabietyl alcohol.

Substitution: Introduction of halogen atoms into the compound.

Scientific Research Applications

Dihydroabietyl phthalate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

Biology: Employed in the study of cell membranes and lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism by which dihydroabietyl phthalate exerts its effects involves its interaction with polymer chains, enhancing flexibility and durability. It acts by inserting itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains.

Molecular Targets and Pathways Involved:

Polymer Chains: this compound targets polymer chains, disrupting their crystalline structure and increasing flexibility.

Cell Membranes: In biological applications, it interacts with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Phthalate Compounds

Structural and Functional Differences

Phthalates are esters of phthalic acid, differentiated by their alkyl or aryl side chains. Dihydroabietyl phthalate’s unique abietyl-derived side chain distinguishes it from other phthalates. Below is a comparative analysis:

Table 1: Structural and Functional Properties

Key Observations :

- Thermal Stability : this compound’s hydrogenated abietyl group enhances thermal resistance, making it suitable for fluxes, whereas DEHP and DBP are optimized for plasticizing at lower temperatures.

- Reactivity : Unlike halogenated fluxes, this compound avoids residue formation due to its carbon/hydrogen/oxygen composition .

Toxicity and Regulatory Status

Table 2: Health and Regulatory Profiles

Notes:

- Regulatory scrutiny focuses on consumer-facing phthalates (DEHP, DBP), whereas this compound’s industrial niche may reduce exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.